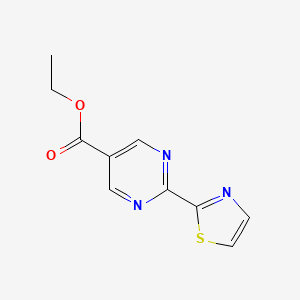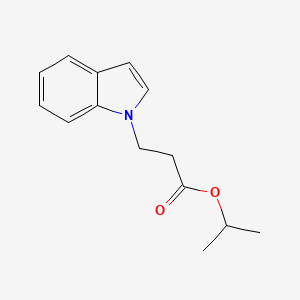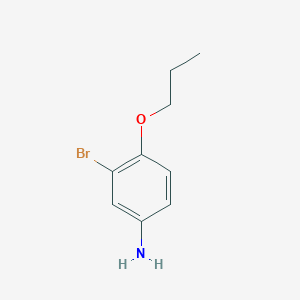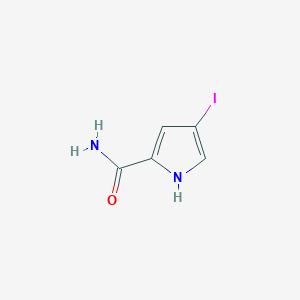
2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(Naphthalen-2-ylmethylen)oxazol-5(4H)-on ist eine heterocyclische Verbindung, die einen Oxazolring aufweist, der mit einer Naphthalin-Einheit verknüpft ist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-4-(Naphthalen-2-ylmethylen)oxazol-5(4H)-on beinhaltet typischerweise die Kondensation von 2-Naphthaldehyd mit 2-Methyl-4-Oxazolon. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumethoxid oder Kaliumcarbonat durchgeführt, und das Reaktionsgemisch wird unter Rückflussbedingungen erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 2-Methyl-4-(Naphthalen-2-ylmethylen)oxazol-5(4H)-on nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Syntheseverfahren zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, umfassen, um höhere Ausbeuten und Reinheiten zu erzielen, die für industrielle Anwendungen geeignet sind.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Methyl-4-(Naphthalen-2-ylmethylen)oxazol-5(4H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Nucleophile funktionelle Gruppen ersetzen, die an den Oxazolring gebunden sind.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Oxazolderivaten.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(Naphthalen-2-ylmethylen)oxazol-5(4H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Untersucht auf seine potentiellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Als potenzieller Therapeutik untersucht, da es mit biologischen Zielstrukturen interagieren kann.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-4-(Naphthalen-2-ylmethylen)oxazol-5(4H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Wechselwirkungen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-4-(Phenylmethylen)oxazol-5(4H)-on: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle einer Naphthalin-Einheit.
2-Methyl-4-(Benzyliden)oxazol-5(4H)-on: Enthält eine Benzyliden-Gruppe anstelle einer Naphthalen-2-ylmethylen-Gruppe.
Einzigartigkeit
2-Methyl-4-(Naphthalen-2-ylmethylen)oxazol-5(4H)-on ist durch das Vorhandensein der Naphthalin-Einheit einzigartig, die ihm eindeutige elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Reaktivität und seine Wechselwirkungen mit biologischen Zielstrukturen beeinflussen, was es zu einer wertvollen Verbindung für spezifische Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C15H11NO2 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
(4E)-2-methyl-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2/c1-10-16-14(15(17)18-10)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-9H,1H3/b14-9+ |
InChI-Schlüssel |
MPEYDEJAPRRZJZ-NTEUORMPSA-N |
Isomerische SMILES |
CC1=N/C(=C/C2=CC3=CC=CC=C3C=C2)/C(=O)O1 |
Kanonische SMILES |
CC1=NC(=CC2=CC3=CC=CC=C3C=C2)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)

![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)


